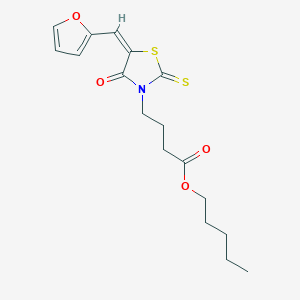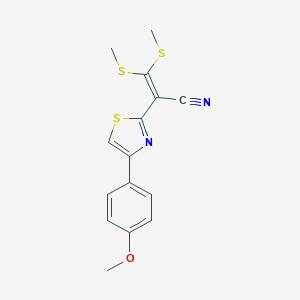
2-(4-(4-Méthoxyphényl)thiazol-2-yl)-3,3-bis(méthylthio)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties .Chemical Reactions Analysis
The reactivity of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can be influenced by the substituents on the thiazole ring. For example, some thiazole derivatives resemble thiophene and furan in their behavior and properties .Mécanisme D'action
The mechanism of action of MT01 is not fully understood. However, it is believed that MT01 inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MT01 has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
MT01 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, MT01 has been shown to have anti-inflammatory and antioxidant effects. MT01 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MT01 for lab experiments is its specificity for cancer cells. MT01 has been shown to selectively inhibit the growth of cancer cells, while having minimal effects on normal cells. This makes MT01 a promising candidate for cancer therapy. However, one of the limitations of MT01 is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on MT01. One of the major directions is the development of more efficient synthesis methods for MT01. Another direction is the investigation of the mechanism of action of MT01. Further research is also needed to determine the safety and efficacy of MT01 in animal models and human clinical trials. Additionally, the potential applications of MT01 in other fields, such as neurodegenerative diseases and infectious diseases, should be explored.
Méthodes De Synthèse
The synthesis of MT01 involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic acid to form 4-(4-methoxyphenyl)thiosemicarbazide. This intermediate is then reacted with 2-bromoacetonitrile in the presence of potassium carbonate to form MT01. The synthesis of MT01 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Activité analgésique et anti-inflammatoire
La structure du composé suggère des activités analgésiques et anti-inflammatoires potentielles. Ces propriétés sont très recherchées pour le développement de nouveaux médicaments contre la douleur avec moins d’effets secondaires que les médicaments traditionnels. La recherche sur les dérivés du thiazole a montré des résultats prometteurs dans ce domaine .
Activité antitumorale et cytotoxique
Les dérivés du thiazole ont montré des effets antitumoraux et cytotoxiques dans diverses études. Ce composé pourrait être étudié pour son potentiel à inhiber la croissance des cellules cancéreuses, ce qui en ferait un candidat possible pour le développement de médicaments anticancéreux .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c1-18-11-6-4-10(5-7-11)13-9-21-14(17-13)12(8-16)15(19-2)20-3/h4-7,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXGOQJHARBSCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=C(SC)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)

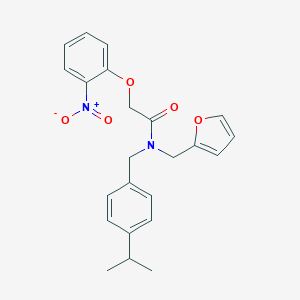
![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)
![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)
![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)
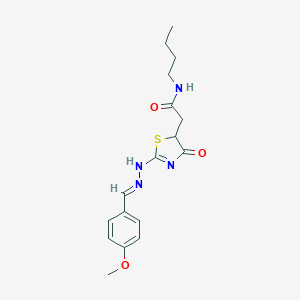

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-nitrobenzamide](/img/structure/B363652.png)

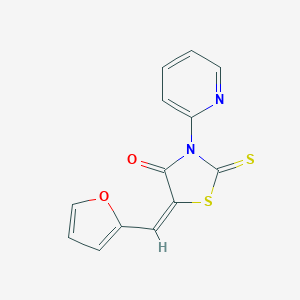
![5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B363670.png)
